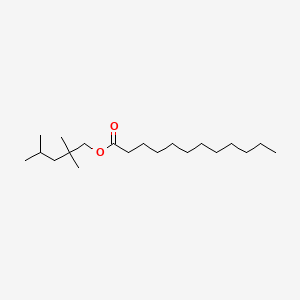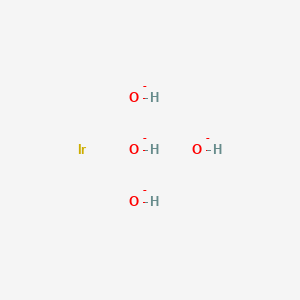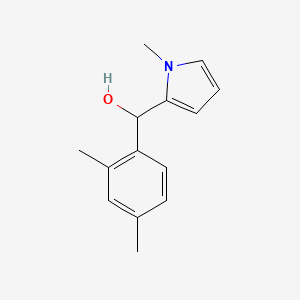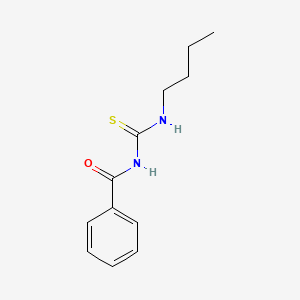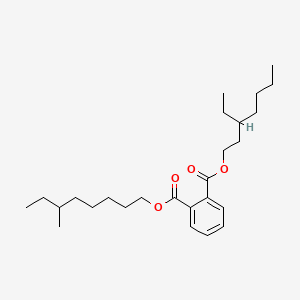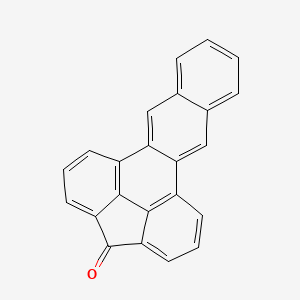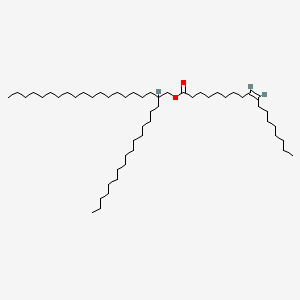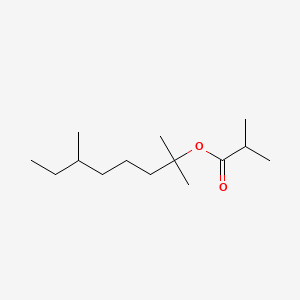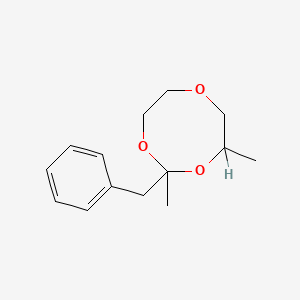
2,2-Diethoxyethylammonium chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-Diethoxyethylammonium chloride is a chemical compound with the molecular formula C6H16ClNO2. It is an ammonium salt that is often used in various chemical reactions and industrial applications due to its unique properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2,2-Diethoxyethylammonium chloride can be synthesized through the reaction of 2,2-diethoxyethanol with ammonium chloride under controlled conditions. The reaction typically involves heating the mixture to facilitate the formation of the ammonium salt .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors where the reactants are combined in precise ratios. The reaction conditions, such as temperature and pressure, are carefully monitored to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
2,2-Diethoxyethylammonium chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chloride ion is replaced by other nucleophiles.
Precipitation Reactions: When mixed with certain reagents, it can form precipitates, which are useful in isolating specific compounds.
Common Reagents and Conditions
Common reagents used in reactions with this compound include silver nitrate, sodium hydroxide, and other strong bases or acids. The reactions are typically carried out in aqueous or organic solvents under controlled temperatures .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reacting with silver nitrate can produce silver chloride as a precipitate .
Aplicaciones Científicas De Investigación
2,2-Diethoxyethylammonium chloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: It has applications in the study of cell membranes and ion channels due to its ionic nature.
Medicine: Research is ongoing into its potential use in drug delivery systems and as an antimicrobial agent.
Industry: It is used in the production of polymers and other materials with specific properties
Mecanismo De Acción
The mechanism by which 2,2-diethoxyethylammonium chloride exerts its effects involves its interaction with cellular membranes and proteins. The compound can disrupt membrane integrity, leading to cell lysis in microbial organisms. It also interacts with various molecular targets, including enzymes and ion channels, affecting their function .
Comparación Con Compuestos Similares
Similar Compounds
2,2-Diethoxyethyl(methyl)ammonium chloride: Similar in structure but with a methyl group instead of a hydrogen atom.
Didecyldimethylammonium chloride: A disinfectant with similar ammonium ion properties but with longer alkyl chains
Uniqueness
2,2-Diethoxyethylammonium chloride is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and applications. Its diethoxyethyl group provides distinct reactivity compared to other ammonium salts, making it valuable in both research and industrial contexts .
Propiedades
Número CAS |
42025-68-3 |
|---|---|
Fórmula molecular |
C6H15ClNO2- |
Peso molecular |
168.64 g/mol |
Nombre IUPAC |
2,2-diethoxyethanamine;chloride |
InChI |
InChI=1S/C6H15NO2.ClH/c1-3-8-6(5-7)9-4-2;/h6H,3-5,7H2,1-2H3;1H/p-1 |
Clave InChI |
ZVBTUWNZDSXGPB-UHFFFAOYSA-M |
SMILES canónico |
CCOC(CN)OCC.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


